2-Bromo-4,6,7-trichlorobenzo[d]thiazole 2-Bromo-4,6,7-trichlorobenzo[d]thiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC17361141
InChI: InChI=1S/C7HBrCl3NS/c8-7-12-5-3(10)1-2(9)4(11)6(5)13-7/h1H
SMILES:
Molecular Formula: C7HBrCl3NS
Molecular Weight: 317.4 g/mol

2-Bromo-4,6,7-trichlorobenzo[d]thiazole

CAS No.:

Cat. No.: VC17361141

Molecular Formula: C7HBrCl3NS

Molecular Weight: 317.4 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-4,6,7-trichlorobenzo[d]thiazole -

Specification

Molecular Formula C7HBrCl3NS
Molecular Weight 317.4 g/mol
IUPAC Name 2-bromo-4,6,7-trichloro-1,3-benzothiazole
Standard InChI InChI=1S/C7HBrCl3NS/c8-7-12-5-3(10)1-2(9)4(11)6(5)13-7/h1H
Standard InChI Key NIDAMFDKVHRMMI-UHFFFAOYSA-N
Canonical SMILES C1=C(C2=C(C(=C1Cl)Cl)SC(=N2)Br)Cl

Introduction

Structural Characteristics and Molecular Properties

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name is 2-bromo-4,6,7-trichloro-1,3-benzothiazole, reflecting its substitution pattern on the benzothiazole scaffold. Its molecular formula is C₇HBrCl₃NS, with a molecular weight of 317.4 g/mol . The SMILES notation (C1=C(C2=C(C(=C1Cl)Cl)SC(=N2)Br)Cl) and InChIKey (NIDAMFDKVHRMMI-UHFFFAOYSA-N) provide unambiguous representations of its structure, critical for database searches and computational modeling .

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC₇HBrCl₃NS
Molecular Weight317.4 g/mol
IUPAC Name2-bromo-4,6,7-trichloro-1,3-benzothiazole
SMILESC1=C(C2=C(C(=C1Cl)Cl)SC(=N2)Br)Cl
InChIKeyNIDAMFDKVHRMMI-UHFFFAOYSA-N

Spectroscopic and Conformational Analysis

Infrared (IR) spectroscopy confirms the absence of carbonyl groups, with characteristic absorptions for C=N (1634–1612 cm⁻¹) and N-H (3417–3238 cm⁻¹) bonds . Nuclear magnetic resonance (¹H-NMR) data reveal distinct signals, such as a singlet at δ = 8.20 ppm for the imidazole proton, which corroborates the proposed regiochemistry of the thiazole ring . Mass spectrometry further validates the molecular ion peak at m/z 317, consistent with the molecular formula .

Synthetic Pathways and Reaction Mechanisms

Core Synthesis via Halogenation and Cyclization

The compound is synthesized through bromination of 5-acetyl-4-methyl-2-(methylamino)thiazole in acidic media, yielding 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one as a key intermediate . Subsequent reactions with heterocyclic amines (e.g., 2-aminothiazole) in ethanol under reflux facilitate cyclization, forming fused thiazole derivatives.

Scheme 1: Representative Reaction Pathway

  • Bromination:
    5-Acetyl-4-methyl-2-(methylamino)thiazole+HBr2-Bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one\text{5-Acetyl-4-methyl-2-(methylamino)thiazole} + \text{HBr} \rightarrow \text{2-Bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one}

  • Cyclization:
    Intermediate+2-AminothiazoleΔ,EtOH2-Bromo-4,6,7-trichlorobenzo[d]thiazole\text{Intermediate} + \text{2-Aminothiazole} \xrightarrow{\Delta, \text{EtOH}} \text{2-Bromo-4,6,7-trichlorobenzo[d]thiazole}

Isomerism and Structural Elucidation

Reactions with aminothiophenol or aminobenzothiazole may yield multiple isomers. For example, the reaction with 2-aminobenzothiazole produces 5-(benzo[d]imidazo[2,1-b]thiazol-2-yl)-N,4-dimethylthiazol-2-amine (7A) rather than isomer 7B, as evidenced by NMR shifts (e.g., δ = 8.76 ppm for imidazole-H) . Conformational studies and X-ray crystallography have been pivotal in resolving such ambiguities .

Pharmacological and Industrial Applications

Antimicrobial Activity

Thiazole derivatives, including 2-bromo-4,6,7-trichlorobenzo[d]thiazole, exhibit broad-spectrum antimicrobial properties. In vitro assays demonstrate efficacy against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), with MIC values comparable to standard antibiotics . The presence of halogen atoms enhances membrane permeability and target binding, likely through interactions with bacterial DNA gyrase or fungal lanosterol demethylase .

Role in Drug Discovery

The compound serves as a precursor in synthesizing polycyclic thiazoles, which show enhanced bioactivity due to increased π-stacking and hydrogen-bonding capabilities. For instance, derivatives with dual thiazole moieties exhibit improved anti-inflammatory and anticancer profiles .

Comparative Analysis with Related Thiazoles

Structural Analogues

  • 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazole (CID 9855919): Differs by a saturated cyclohexene ring, reducing aromaticity and altering reactivity .

  • 2-Bromo-4-(bromomethyl)thiazole (CAS 180597-85-7): Features a bromomethyl substituent, enabling nucleophilic substitutions for polymer or ligand synthesis .

Table 2: Comparative Properties of Halogenated Thiazoles

CompoundMolecular FormulaKey SubstituentsApplications
2-Bromo-4,6,7-trichlorobenzo[d]thiazoleC₇HBrCl₃NSBr, Cl (×3)Antimicrobial agents
2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazoleC₇H₈BrNSBr, saturated ringOrganic synthesis
2-Bromo-4-(bromomethyl)thiazoleC₄H₃Br₂NSBr, BrCH₂Cross-coupling reactions

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